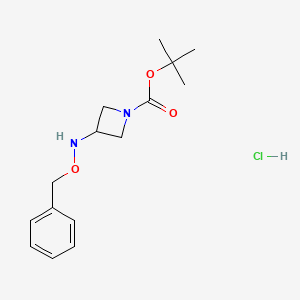

叔丁基3-(苯甲氧氨基)氮杂环丁烷-1-羧酸酯;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate; hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various tert-butyl substituted azetidine and aziridine compounds, which are structurally related to the compound . These compounds are of interest due to their potential as building blocks for amino alcohols, polyamines, and other biologically active molecules .

Synthesis Analysis

The synthesis of related tert-butyl substituted azetidine compounds involves multiple steps, starting from commercially available precursors. For instance, the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate was achieved by acid-catalyzed hydrolysis followed by glycol cleavage . Another example is the enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which was synthesized using an innovative approach starting from a chiral lactone, with significant improvements over original routes . These methods demonstrate the versatility and adaptability of synthetic strategies to produce complex azetidine derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl substituted azetidine compounds can be quite complex, as evidenced by the crystal structure analysis of 4-tert-butylimino-3,3-diethoxycarbonyl-1-methyl-2-tosylimino-azetidine. This compound was found to have a planar four-membered ring with significant differences in bond lengths of the exocyclic imino functions, indicating the potential for diverse reactivity and interactions .

Chemical Reactions Analysis

Tert-butyl substituted azetidine compounds can undergo various chemical reactions, providing access to a range of derivatives. For example, silylmethyl-substituted aziridine and azetidine were used as masked 1,3- and 1,4-dipoles for formal [3 + 2] and [4 + 2] cycloaddition reactions, leading to the formation of imidazoline, oxazolidine, and tetrahydropyrimidine products . These reactions highlight the potential of azetidine derivatives to participate in complex transformations, which can be useful in the synthesis of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted azetidine compounds are influenced by their molecular structure. For instance, the crystal structure of the aforementioned 4-tert-butylimino-3,3-diethoxycarbonyl-1-methyl-2-tosylimino-azetidine suggests that the planarity of the azetidine ring and the differences in exocyclic bond lengths could affect the compound's reactivity and physical properties . Additionally, the synthesis of N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid as a handle in solid-phase synthesis indicates that these compounds can be stable under certain conditions, such as resistance to acidolysis, which is crucial for their application in peptide synthesis .

科学研究应用

合成与表征

氮杂环丁烷衍生物合成:已合成氮杂环丁烷-2-羧酸 (Aze) 类似物,包括在 3 位具有杂原子侧链的类似物,用于研究肽活性和构象影响 (Sajjadi & Lubell, 2008)。

氨基糖制备:研究表明使用叔丁基叠氮甲酸酯和其他试剂合成受保护的胺,如 3-氨基-3-脱氧-D-己糖衍生物,证明了该化合物在复杂合成过程中的效用 (Nativi, Reymond, & Vogel, 1989)。

抗菌剂合成:研究探索了苯基氮杂环丁烷衍生物作为潜在抗菌剂的合成,突出了该化合物在药物化学中的相关性 (Doraswamy & Ramana, 2013)。

化学转化和应用

有机合成的构件:与本化合物密切相关的叔丁基苯基偶氮羧酸酯,是合成有机化学的多功能构件,可以对苯环和其他官能团进行多种改性 (Jasch, Höfling, & Heinrich, 2012)。

药物中间体合成:已经对药物中间体(如 1-(叔丁基)-3-氨基氮杂环丁烷)的合成进行了研究,证明了此类化合物在药物开发中的作用 (Yang, 2010)。

氮杂环丁烷-3-羧酸的合成:在药物化学中使用的受保护的 3-卤代氮杂环丁烷已在大规模上合成,展示了氮杂环丁烷衍生物在生成高价值化合物中的效用 (Ji, Wojtas, & Lopchuk, 2018)。

多功能化学反应:该化合物的衍生物,如叔丁基 6-氧代-2-氮杂螺[3.3]庚烷-2-羧酸酯,已通过有效途径合成,突出了其在获取独特化学空间方面的多功能性 (Meyers et al., 2009)。

属性

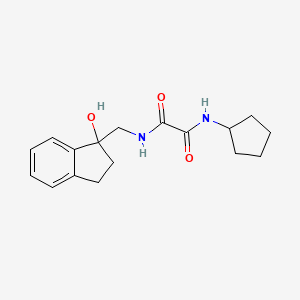

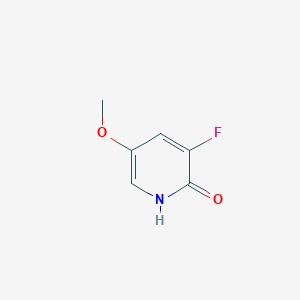

IUPAC Name |

tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3.ClH/c1-15(2,3)20-14(18)17-9-13(10-17)16-19-11-12-7-5-4-6-8-12;/h4-8,13,16H,9-11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOZFKWGJFUBEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NOCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2503007.png)

![4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2503010.png)

![5-(4-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2503016.png)

![2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2503017.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[3-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2503018.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2503021.png)